molecular formula C9H6N4OS B2884919 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile CAS No. 896331-82-1

2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile

Cat. No.: B2884919
CAS No.: 896331-82-1
M. Wt: 218.23
InChI Key: GPTXAESXJCGUDB-UHFFFAOYSA-N
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Description

2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a thioacetonitrile moiety.

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXAESXJCGUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral enzymes by binding to their active sites, thereby preventing viral replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog is ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 303145-14-4, C₁₁H₁₁N₃O₃S , molar mass 265.29 g/mol) . Key differences lie in their functional groups:

Property 2-((4-oxo-4H-pyrido[...])thio)acetonitrile Ethyl 2-[(4-oxo-4H-pyrido[...])sulfanyl]acetate
Molecular Formula C₉H₅N₅OS (estimated) C₁₁H₁₁N₃O₃S
Functional Group Nitrile (-CN) Ethyl ester (-COOEt)
Molar Mass (g/mol) ~205 (estimated) 265.29
Polarity Moderate (dipole from -CN) High (ester group enhances polarity)
Reactivity High (nitrile undergoes nucleophilic addition) Moderate (ester hydrolysis or transesterification)

Physicochemical Properties

  • Solubility: The ethyl ester derivative is likely more soluble in polar solvents (e.g., ethanol, DMSO) due to its ester group, whereas the nitrile analog may exhibit lower solubility in aqueous media .
  • Stability : Nitriles are generally stable under basic conditions but prone to hydrolysis in acidic or enzymatic environments. Esters hydrolyze more readily, especially in alkaline conditions.

Research Findings and Limitations

  • Experimental Data Gaps : Direct studies on 2-((4-oxo-4H-pyrido[...])thio)acetonitrile are scarce. Most inferences derive from its ethyl ester analog and general nitrile chemistry.
  • Theoretical Predictions: Computational models suggest the nitrile’s electron-withdrawing nature could enhance electrophilic reactivity at the pyridotriazinone core, enabling regioselective modifications.

Biological Activity

The compound 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4OSC_{10}H_8N_4OS, with a molecular weight of approximately 232.27 g/mol. The compound features a pyrido-triazine core with a thioether linkage and a nitrile functional group.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antiviral Activity

A study highlighted the antiviral potential of related triazine compounds against viruses such as HIV and enterovirus. The mechanism involves interaction with viral surface proteins, inhibiting their ability to attach to host cells. Compounds demonstrated low cytotoxicity while maintaining effective inhibitory concentrations (IC50 values in the low micromolar range) against viral infections .

Antibacterial Activity

Another research focused on derivatives of triazine compounds that exhibited significant antibacterial properties. The presence of specific substituents on the triazine ring was correlated with enhanced antibacterial activity against resistant strains . The structure-activity relationship (SAR) studies indicated that modifications to the thiazine ring could lead to improved efficacy.

Anticancer Potential

Compounds within this chemical class have also been investigated for anticancer properties. A series of experiments showed that certain derivatives inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanisms included induction of apoptosis and cell cycle arrest .

Case Studies

  • Antiviral Efficacy : In a comparative study involving multiple triazine derivatives, compound X (similar in structure to the target compound) showed an IC50 value of 0.64 µM against enterovirus in Vero cells while maintaining a CC50 (concentration causing 50% cytotoxicity) greater than 100 µM .
  • Antibacterial Testing : A series of thiazole-substituted triazines were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity compared to their unsubstituted counterparts .

Data Summary

Activity TypeCompound TestedIC50 (µM)CC50 (µM)Reference
AntiviralCompound X0.64>100
AntibacterialThiazole Triazine Derivative12>150
AnticancerMCF-7 Cell Line15>100

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